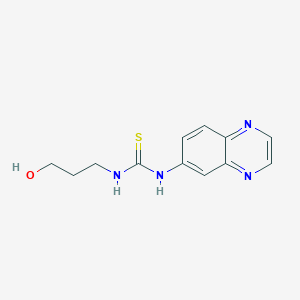![molecular formula C22H37N5O B3896379 6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3896379.png)
6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
Übersicht
Beschreibung
6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPN14770 and is known to exhibit neuroprotective and cognitive-enhancing properties. In
Wirkmechanismus
BPN14770 works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in the signaling pathways of neurons. By inhibiting PDE4D, BPN14770 increases the levels of cAMP in neurons, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
BPN14770 has been found to have several biochemical and physiological effects. Studies have shown that BPN14770 can improve synaptic plasticity, enhance memory, and reduce inflammation in the brain. Additionally, BPN14770 has been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPN14770 in lab experiments is its specificity for PDE4D. This specificity allows researchers to study the effects of inhibiting PDE4D without affecting other enzymes or signaling pathways. However, one limitation of using BPN14770 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BPN14770. One area of interest is in the development of more potent and selective inhibitors of PDE4D. Additionally, further studies are needed to determine the long-term effects of BPN14770 on cognitive function and memory. Finally, there is potential for the development of BPN14770 as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Fragile X syndrome.
Conclusion
In conclusion, BPN14770 is a chemical compound that has shown significant potential in scientific research due to its neuroprotective and cognitive-enhancing properties. The synthesis of BPN14770 involves several steps, and its mechanism of action involves the inhibition of PDE4D. BPN14770 has several biochemical and physiological effects, and its specificity for PDE4D makes it a useful tool for studying the effects of inhibiting this enzyme. While there are limitations to using BPN14770 in lab experiments, there are several future directions for research on this compound, including the development of more potent and selective inhibitors of PDE4D and the potential use of BPN14770 as a therapeutic agent for the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
BPN14770 has shown potential applications in various fields of scientific research. One of the primary areas of interest is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that BPN14770 can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been found to have potential applications in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
6-(4-butylpiperazin-1-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O/c1-3-4-13-26-14-16-27(17-15-26)21-9-8-19(18-24-21)22(28)23-11-10-20-7-5-6-12-25(20)2/h8-9,18,20H,3-7,10-17H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIPQPTOLUFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCC3CCCCN3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896300.png)
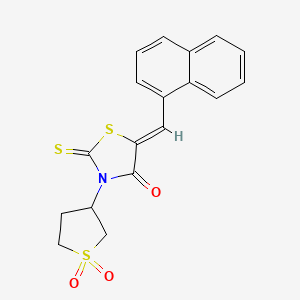
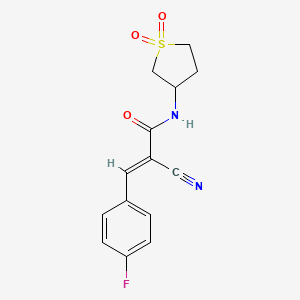
![5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896323.png)
![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B3896327.png)
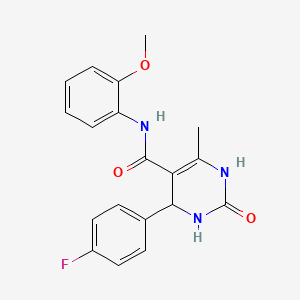
![3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B3896341.png)
![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3896362.png)

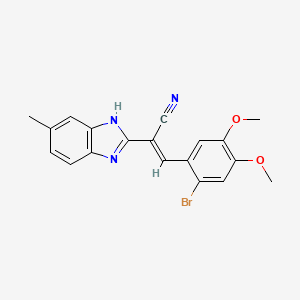
![2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3896370.png)
![8-ethoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896374.png)
